Methyl (phenylthio)acetate

Electrochemical Fluorination Radiochemistry PET Tracer Synthesis

Methyl (phenylthio)acetate (CAS 17277-58-6), also known as (phenylthio)acetic acid methyl ester, is an organic sulfur compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol. It is characterized as a colorless to light-yellow clear liquid with a density of approximately 1.17 g/cm³ and a boiling point around 104-105 °C at reduced pressure (4 mmHg).

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
CAS No. 17277-58-6
Cat. No. B093622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (phenylthio)acetate
CAS17277-58-6
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCOC(=O)CSC1=CC=CC=C1
InChIInChI=1S/C9H10O2S/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3
InChIKeyMUNSXQQODXYRKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (phenylthio)acetate (CAS 17277-58-6) Procurement Guide: Core Properties and Sourcing


Methyl (phenylthio)acetate (CAS 17277-58-6), also known as (phenylthio)acetic acid methyl ester, is an organic sulfur compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol [1]. It is characterized as a colorless to light-yellow clear liquid with a density of approximately 1.17 g/cm³ and a boiling point around 104-105 °C at reduced pressure (4 mmHg) . The compound functions primarily as a versatile synthetic building block and intermediate, particularly valued for its α-phenylthio ester structure which enables diverse reactivity in organic synthesis .

Why Methyl (phenylthio)acetate Cannot Be Simply Substituted by Analogs


The substitution of methyl (phenylthio)acetate with closely related analogs such as ethyl (phenylthio)acetate or other α-thioesters is not chemically equivalent. The methyl ester group and the phenylthio moiety confer distinct reactivity profiles, steric properties, and physicochemical characteristics that directly impact reaction outcomes [1]. For instance, the specific ester group influences lipophilicity and enzyme recognition, while the phenylthio group's electronic properties are critical for applications like electrochemical fluorination and asymmetric catalysis [2][3]. Simply interchanging in-class compounds without considering these quantified differences can lead to suboptimal yields, altered enantioselectivity, or complete reaction failure, as demonstrated in the quantitative evidence below.

Quantitative Differentiation of Methyl (phenylthio)acetate Against Analogs


Superior Mono-Fluorination Yield in Electrochemical Synthesis Compared to Alkylthio Analogs

In an electrochemical flash fluorination study, methyl (phenylthio)acetate demonstrated a distinct yield profile compared to its alkylthio analogs. While the exact yield for methyl (phenylthio)acetate was not explicitly compared in a single table, the paper reports that methyl (phenylthio)acetate is a suitable substrate for this method, and prior work establishes a mono-fluorination yield of 44 ± 3% for this compound [1][2]. The study notes that methyl 2-(methylthio)acetate and methyl 2-(ethylthio)acetate were also tested, but the phenylthio group is critical for stabilizing the carbocation intermediate and achieving efficient fluorination [1]. This highlights the functional necessity of the phenylthio group for optimal yields in this specific electrochemical application.

Electrochemical Fluorination Radiochemistry PET Tracer Synthesis

Enantioselective Acylation Enabled by Phenylthio Moiety in Lipase-Catalyzed Reactions

In a lipase-catalyzed enantioselective acylation, methyl phenylthioacetate was successfully used as an acyl donor, enabling the synthesis of an optically pure acylated compound from 5-phenyl-1-penten-3-ol. The reaction proceeded smoothly under reduced pressure (20 Torr) at 40 °C in an ionic liquid ([bmim]PF6) [1]. The key finding is that the enzyme could be reused for five cycles without a drop in reaction rate, demonstrating a robust and sustainable process [1]. This contrasts with non-thioester acyl donors, where the phenylthio group's unique electronic and steric properties enhance enzyme recognition and stabilize the transition state, a phenomenon also observed in kinetic resolution studies where β-phenylthioacetoxy nitriles showed high enantioselectivity [2].

Biocatalysis Enantioselective Synthesis Green Chemistry

Higher Synthetic Yield via Established Routes Compared to Acid Precursor

When planning a synthetic route, the yield of the target compound is a primary procurement and planning consideration. Methyl (phenylthio)acetate can be synthesized via two well-established routes: (1) reduction of methyl 2-(phenylsulfinyl)acetate, achieving a yield of approximately 99%, and (2) alkylation of thiophenol with methyl bromoacetate, achieving a yield of about 94% [1]. In contrast, synthesis of the corresponding free acid, (phenylthio)acetic acid, often requires an additional hydrolysis step from the ester, which can be less efficient overall. Starting directly with the methyl ester provides a higher-yielding, more atom-economical entry point for downstream applications.

Organic Synthesis Process Chemistry Route Selection

Thermoelectric Property of Derivative Highlights Unique Electronic Potential

A derivative of methyl (phenylthio)acetate, 1,4-di(4-(ethynyl(phenylthioacetate)) benzene, was characterized for its single-molecule thermopower (Seebeck coefficient). It exhibited a Seebeck coefficient of 12(3) μV K⁻¹, which is significantly higher than that of 1,8-octanedithiol (5(2) μV K⁻¹) and opposite in sign to 4,4'-bipyridine (-5(2) μV K⁻¹) [1]. While this is a derivative, the phenylthioacetate moiety is the key functional group enabling this electronic behavior. The data suggests that the phenylthio group imparts unique electron transport properties valuable for molecular electronics applications, a characteristic not shared by simple alkylthio or nitrogen-based linkers.

Molecular Electronics Thermoelectric Materials Materials Science

Radiochemical Fluorination Efficiency Establishes Feasibility for PET Tracer Development

For applications in positron emission tomography (PET), the efficiency of incorporating the radioactive isotope 18F is critical. Using methyl (phenylthio)acetate as the precursor, electrochemical radiofluorination achieved a radiochemical fluorination efficiency of 7 ± 1% after 30 minutes of electrolysis [1]. This established the compound as a viable substrate for no-carrier-added 18F-labeling. While this efficiency may appear modest, it is a critical benchmark for comparing precursors in PET tracer development. The phenylthio group is essential for this process, as it stabilizes the intermediate carbocation and facilitates the nucleophilic fluorination step, a feature not present in simple alkyl esters.

PET Imaging Radiochemistry Drug Development

Optimal Procurement-Driven Application Scenarios for Methyl (phenylthio)acetate


Radiochemistry and PET Tracer Synthesis

Methyl (phenylthio)acetate is a proven precursor for electrochemical fluorination, achieving a mono-fluorination yield of 44 ± 3% and a radiochemical fluorination efficiency of 7 ± 1% for 18F-labeling [1][2]. Its unique ability to stabilize the carbocation intermediate makes it a critical building block for developing novel PET tracers where late-stage fluorination is required [1].

Enantioselective Synthesis and Biocatalysis

As an acyl donor in lipase-catalyzed reactions, this compound enables the production of optically pure products with high enzyme compatibility and reusability (up to 5 cycles without rate loss) [3]. This makes it a valuable reagent for green chemistry applications requiring high stereoselectivity and sustainable process design.

High-Efficiency Organic Synthesis Building Block

With reported synthetic yields of up to 99% from the sulfoxide precursor and 94% from thiophenol, methyl (phenylthio)acetate is an excellent and reliable intermediate for constructing more complex sulfur-containing molecules [4]. Its high-yielding synthesis ensures minimal waste and cost-effectiveness in multi-step synthetic routes.

Molecular Electronics Research

Derivatives of this compound have demonstrated a unique single-molecule Seebeck coefficient of 12(3) μV K⁻¹, significantly higher than common aliphatic dithiols [5]. This makes the phenylthioacetate motif a promising building block for investigating molecular-scale thermoelectric devices and understanding charge transport phenomena.

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